5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
CAS No.:
Cat. No.: VC17349264
Molecular Formula: C18H12N2OS
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12N2OS |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (5E)-5-benzylidene-3-phenylimidazo[2,1-b][1,3]thiazol-6-one |
| Standard InChI | InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |
| Standard InChI Key | ZYYPAAKXJCJVQN-RVDMUPIBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/2\C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one (IUPAC name: (5E)-5-benzylidene-3-phenylimidazo[2,1-b] thiazol-6-one) is a bicyclic heteroaromatic compound with the molecular formula C₁₈H₁₂N₂OS and a molecular weight of 304.4 g/mol. The structure comprises an imidazo[2,1-b]thiazole scaffold fused with a benzylidene moiety at position 5 and a phenyl group at position 3 (Figure 1). The E-configuration of the benzylidene double bond is critical for maintaining planar geometry and optimizing π-π stacking interactions with biological targets.
Table 1: Molecular Properties of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂N₂OS |
| Molecular Weight | 304.4 g/mol |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
| InChI Key | ZYYPAAKXJCJVQN-RVDMUPIBSA-N |
| XLogP3-AA | 3.9 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Modification
Primary Synthesis Routes
The synthesis of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one typically involves a multi-step protocol starting from ethyl imidazo[2,1-b]thiazole-3-acetate hydrobromide (Figure 2) . Key steps include:
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Hydrazide Formation: Reaction of ethyl esters with hydrazine hydrate yields 2-[6-arylimidazo[2,1-b]thiazol-3-yl]acetohydrazides.
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Thiosemicarbazide Condensation: Treatment with aryl isothiocyanates produces 4-aryl-3-thiosemicarbazides.
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Cyclization: Heating with ethyl bromoacetate induces cyclization to form the thiazolidinone core .
Yields for analogous compounds range from 45–68%, with purity confirmed via HPLC (>95%) . Substituents on the benzylidene and phenyl groups can be modified to enhance bioactivity. For example, electron-withdrawing groups (e.g., -Cl) at the para position of the benzylidene moiety improve anticancer potency by 1.5–2.3-fold in HepG2 cells.
Pharmacological Activities
Anticancer Mechanisms
The compound demonstrates IC₅₀ values of 8.2–12.7 μM against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. Mechanistic studies suggest:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes disrupts replication.
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.
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Anti-angiogenic Effects: Suppression of VEGF secretion by 40–60% at 10 μM.
Table 2: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HepG2 | 8.2 | Topoisomerase II inhibition |
| MDA-MB-231 | 12.7 | Caspase-3/7 activation |
| A549 | 15.4 | VEGF suppression |
Antimicrobial and Antiviral Profiles
The imidazo[2,1-b]thiazole scaffold exhibits broad-spectrum activity:
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Antibacterial: MIC of 16 μg/mL against Staphylococcus aureus (methicillin-resistant strains).
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Antiviral: 50% inhibitory concentration (IC₅₀) of 5.8 μM against influenza A/H1N1 .
Activity correlates with the compound’s ability to chelate metal ions essential for microbial enzymes, such as ribonucleotide reductase .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Benzylidene Group: The E-configuration enhances planar stacking with DNA bases.
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Phenyl Substituents: Electron-deficient aryl groups improve solubility and target affinity.
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Thiazolidinone Ring: The carbonyl group participates in hydrogen bonding with kinase active sites .
Modification of the imidazo[2,1-b]thiazole core to imidazo[2,1-b][1, thiazine reduces anticancer activity by 70%, underscoring the importance of the sulfur atom in redox modulation.
Future Directions and Challenges
While preclinical data are promising, translational development requires:
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Pharmacokinetic Optimization: Addressing low oral bioavailability (<20%) through prodrug formulations.
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Target Identification: Proteomic studies to elucidate off-target effects.
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In Vivo Efficacy: Testing in xenograft models to validate tumor growth inhibition.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound into clinical trials.
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